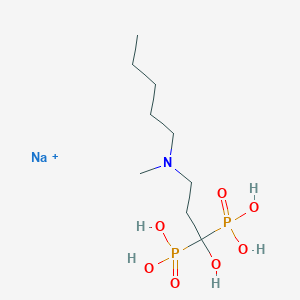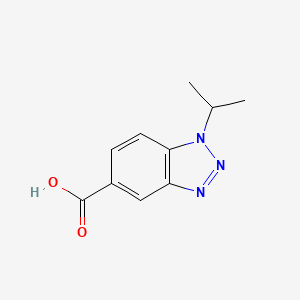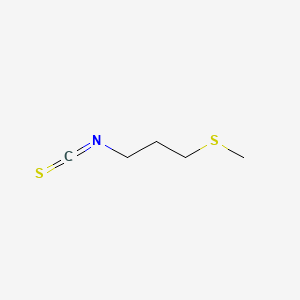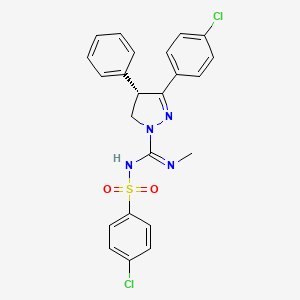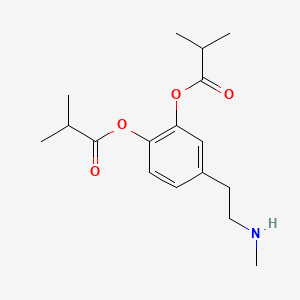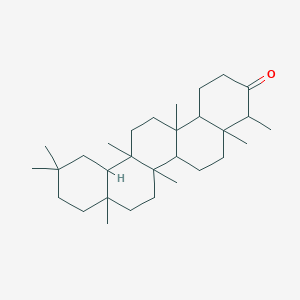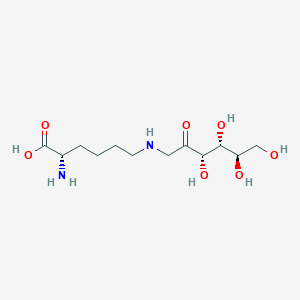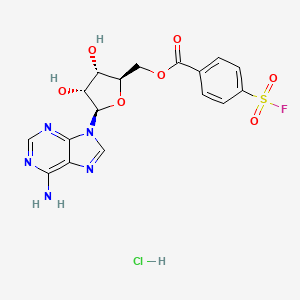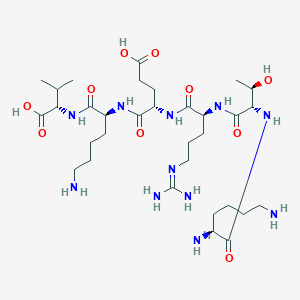
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- is a specific peptide sequence derived from the lac repressor protein, which is a key component in the regulation of the lac operon in Escherichia coli. The lac repressor protein binds to the operator region of the lac operon, inhibiting the transcription of downstream genes involved in lactose metabolism. The fragment 33-38, consisting of the amino acids Lys-Arg-Glu-Lys-Val, plays a crucial role in the binding and regulatory functions of the lac repressor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the effects on the peptide’s function.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling reagents used in SPPS.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- has several applications in scientific research:
Gene Regulation Studies: Used to study the mechanisms of gene repression and activation in prokaryotic systems.
Protein-DNA Interactions: Helps in understanding how proteins interact with DNA at the molecular level.
Synthetic Biology: Employed in the design of synthetic gene circuits and regulatory networks.
Drug Development: Investigated as a potential target for developing new antibiotics that disrupt bacterial gene regulation
Mécanisme D'action
The mechanism of action of L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- involves its binding to the operator region of the lac operon. This binding prevents RNA polymerase from accessing the promoter region, thereby inhibiting the transcription of downstream genes. The binding is highly specific and involves interactions between the amino acid residues of the fragment and the DNA bases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lac repressor fragment 1-32: Another fragment of the lac repressor protein with different regulatory functions.
Trp repressor: A similar repressor protein involved in the regulation of the tryptophan operon in .
AraC protein: A regulatory protein involved in the arabinose operon in Escherichia coli.
Uniqueness
L-Valine, N-(N2-(N-(N2-(N-L-lysyl-L-threonyl)-L-arginyl)-L-alpha-glutamyl)-L-lysyl)- is unique due to its specific role in binding to the operator region of the lac operon and its involvement in the precise regulation of lactose metabolism. Its sequence and structure are optimized for high-affinity binding, making it a valuable tool for studying gene regulation .
Propriétés
Numéro CAS |
78228-88-3 |
|---|---|
Formule moléculaire |
C32H61N11O10 |
Poids moléculaire |
759.9 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H61N11O10/c1-17(2)24(31(52)53)42-29(50)20(10-5-7-15-34)39-28(49)22(12-13-23(45)46)40-27(48)21(11-8-16-38-32(36)37)41-30(51)25(18(3)44)43-26(47)19(35)9-4-6-14-33/h17-22,24-25,44H,4-16,33-35H2,1-3H3,(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,47)(H,45,46)(H,52,53)(H4,36,37,38)/t18-,19+,20+,21+,22+,24+,25+/m1/s1 |
Clé InChI |
QXFXVXOBAZENRA-BXZPNGIOSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
KTREKV |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
lac repressor fragment 33-38 LRF 33-38 Lys-Arg-Glu-Lys-Val |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




